1,1-Dichloroethane

Description

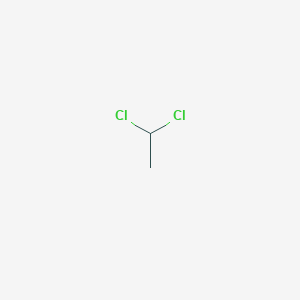

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dichloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2/c1-2(3)4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYULBFZEHDVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2, CH3CHCl2 | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020437 | |

| Record name | 1,1-Dichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1-dichloroethane appears as a colorless liquid with an ether-like odor. Slightly soluble in water and slightly denser than water. Flash point below 70 °F. Vapors denser than air. Used to make other chemicals., Liquid, Colorless, oily liquid with a chloroform-like odor; [NIOSH] Clear colorless to light yellow liquid; [Acros Organics MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless, oily liquid with a chloroform-like odor. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dichloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

135.1 °F at 760 mmHg (NTP, 1992), 57.4 °C, 57 °C, 135 °F | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

22 °F (NTP, 1992), -17 °C, -10.0 °C (14.0 °F) - closed cup, 2 °F (-17 °C) (closed cup), 14 °C (open cup); -8.33 °C (closed cup), 22 def F /open cup/, -6 °C c.c., 22 °F, 2 °F | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), For more Solubility (Complete) data for 1,1-Dichloroethane (11 total), please visit the HSDB record page., In water, 5,040 mg/L at 25 °C, Soluble in alcohol, ether, fixed and volatile oils., Soluble in acetone; very soluble in ethanol, ethyl ether, Miscible with oxygenated and chlorinated solvents., Readily soluble in all liquid chlorinated hydrocarbons and in a large variety of other organic solvents (ethers, alcohols), In water, 5,100 mg/L, temp not specified, Solubility in water, g/100ml at 20 °C: 0.6 (poor), 0.6% | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-Dichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.174 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.175 at 20 °C/4 °C; 1.1680 at 25 °C/4 °C, Liquid thermal conductivity at 35 °F: 0.804 BTU-in/hr-sq ft-deg F; saturated vapor density 0.07032 lb/cu ft at 20 °C, Relative density (water = 1): 1.2, 1.18 | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.44 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.44 (Air = 1), Relative vapor density (air = 1): 3.4, 3.44 | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

234 mmHg at 77 °F ; 182 mmHg at 68 °F (NTP, 1992), 227.0 [mmHg], 2.27X10+2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 24, 182 mmHg at 68 °F, 182 mmHg | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Reagent grade 99.7% pure with the following impurities: ethyl chloride 0.02%; butylene oxide 0.08%; trichloroethylene 0.08%; ethylene dichloride 0.01%; unknown 0.14%, (expressed as volume percentage by weight of sample). | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, oily liquid, Colorless, neutral, mobile liquid | |

CAS No. |

75-34-3, 1300-21-6 | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dichloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-dichloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLIDENE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S989LNA44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethane, 1,1-dichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KI2AB98.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-143 °F (NTP, 1992), -96.93 °C, -98 °C, -143 °F | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Environmental Fate and Transport of 1,1 Dichloroethane

Atmospheric Transformation and Degradation Pathways of 1,1-Dichloroethane (B41102)

Once released into the atmosphere, this compound is subject to several transformation and degradation processes that determine its persistence and environmental impact.

Photo-oxidation and Hydroxyl Radical Reactions of this compound

The primary mechanism for the atmospheric degradation of this compound is through photo-oxidation, initiated by reactions with hydroxyl (OH) radicals. cdc.govwikipedia.orgwho.int These highly reactive radicals are naturally present in the atmosphere and are formed through photochemical processes involving ozone and water vapor. harvard.educopernicus.orgipcc.ch The reaction with OH radicals is the rate-determining step in the atmospheric breakdown of this compound. ipcc.ch

The rate constant for the vapor-phase reaction of this compound with hydroxyl radicals has been reported as 2.74 x 10⁻¹³ cm³/molecule-second at 25°C. cdc.gov This reaction leads to the formation of various degradation products. chemicalbook.com One of the initial products of this photo-oxidation is chloroacetyl chloride, which can then be hydrolyzed to form hydrochloric acid and chloroacetic acid. chemicalbook.com

Atmospheric Half-Life and Residence Time of this compound

The atmospheric half-life of a compound is the time it takes for half of the initial amount to be removed from the atmosphere. For this compound, this is largely governed by its reaction rate with hydroxyl radicals. Based on this reaction, the estimated atmospheric half-life of this compound is approximately 44 to 62 days. cdc.govwikipedia.orgwho.intcdc.gov The atmospheric residence time, which is a measure of the average time a molecule of the compound remains in the atmosphere, has been estimated to be around 44 to 49 days. cdc.govcdc.gov

Interactive Data Table: Atmospheric Lifetime of this compound

| Parameter | Value | Reference(s) |

| Atmospheric Half-Life | 44 - 62 days | cdc.govwikipedia.orgwho.intcdc.gov |

| Atmospheric Residence Time | 44 - 49 days | cdc.govcdc.gov |

| OH Radical Reaction Rate Constant | 2.74 x 10⁻¹³ cm³/molecule-sec at 25°C | cdc.gov |

Formation of Ozone-Depleting Substances from this compound Degradation

The atmospheric degradation of this compound can contribute to the formation of substances that have the potential to deplete the ozone layer. regulations.gov While this compound itself is not classified as a primary ozone-depleting substance (ODS) like chlorofluorocarbons (CFCs), its breakdown products can participate in ozone-destroying catalytic cycles. wikipedia.orgepa.goveuropa.eu The degradation of this compound in the air can create additional ozone-depleting substances. regulations.gov Furthermore, one of the uses of this compound is as a feedstock in the production of methyl chloroform (B151607) (1,1,1-trichloroethane), which is a known ozone-depleting substance. regulations.goveuropa.eu

Aqueous Phase Dynamics and Hydrology of this compound

When this compound enters aquatic environments, its fate is governed by processes such as volatilization and hydrolysis.

Volatilization from Surface and Groundwater

This compound is a volatile compound, and this property significantly influences its behavior in water. tpsgc-pwgsc.gc.ca Its tendency to move from water to the atmosphere is quantified by the Henry's Law constant. For this compound, the Henry's Law constant is 5.51 x 10⁻³ atm-m³/mol, indicating a rapid partitioning to the atmosphere from water. cdc.govnj.gov

Due to this high volatility, volatilization is the dominant removal process for this compound from surface waters. cdc.gov The rate of volatilization is influenced by environmental factors such as wind speed and water mixing conditions. cdc.gov For instance, in a laboratory setting with stirring, the volatilization half-life was estimated to be as short as 22 minutes. cdc.gov In natural environments, the evaporation half-life can range from hours in a river to several days in a pond or lake. epa.gov

Interactive Data Table: Volatilization of this compound from Water

| Parameter | Value | Reference(s) |

| Henry's Law Constant | 5.51 x 10⁻³ atm-m³/mol | cdc.govnj.gov |

| Volatilization Half-Life (Laboratory, stirred) | 22 minutes | cdc.gov |

| Volatilization Half-Life (Pond) | 5.9 days | epa.gov |

| Volatilization Half-Life (River) | 1.2 days | epa.gov |

| Volatilization Half-Life (Lake) | 4.7 days | epa.gov |

Hydrolysis Rates and Mechanisms of this compound

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For this compound, hydrolysis is a very slow process and is not considered a significant environmental fate process. cdc.govcdc.gov The estimated hydrolytic half-life of this compound at a neutral pH (pH 7) and 25°C is approximately 61 years. cdc.govchemicalbook.com

The hydrolysis of this compound under alkaline conditions can yield products such as vinyl chloride and acetaldehyde. chemicalbook.comaskfilo.com The reaction proceeds through a nucleophilic substitution where the chlorine atoms are replaced by hydroxyl groups. quora.comdoubtnut.comallen.indoubtnut.com This initially forms an unstable geminal diol (1,1-dihydroxyethane), which then rapidly dehydrates to form acetaldehyde. askfilo.comquora.comdoubtnut.com

Solubility and Mobility in Aquatic Systems

This compound exhibits moderate solubility in water, a key factor influencing its transport in aquatic environments. Its reported water solubility is approximately 5,000 to 5,500 milligrams per liter (mg/L) at 20°C. tpsgc-pwgsc.gc.canj.gov This level of solubility allows it to dissolve in water and be transported with the bulk flow of surface water bodies and groundwater.

Once dissolved, the mobility of this compound in aquatic systems is significantly influenced by the process of volatilization, which is its primary removal mechanism from water. tpsgc-pwgsc.gc.ca This is characterized by its Henry's Law constant of approximately 5 x 10⁻³ atm·m³/mol, which indicates a tendency for the compound to partition from the aqueous phase to the atmosphere. tpsgc-pwgsc.gc.ca This rapid volatilization means that when released into rivers, lakes, or other surface waters, a significant portion will evaporate into the air. tpsgc-pwgsc.gc.ca Due to this property, it is less likely to persist in high concentrations in surface waters for extended periods. cdc.govwho.int

While in the water column, this compound is not expected to significantly sorb to suspended solids or sediment, a factor that further enhances its mobility within aquatic systems. cdc.gov This is due to its low octanol-water partition coefficient, which suggests a low potential for bioaccumulation in aquatic organisms. cdc.gov

| Property | Value | Implication for Aquatic Systems |

|---|---|---|

| Water Solubility | ~5,000 - 5,500 mg/L at 20°C | Allows for dissolution and transport in water. tpsgc-pwgsc.gc.canj.gov |

| Henry's Law Constant | ~5 x 10⁻³ atm·m³/mol | Promotes rapid volatilization from water to air. tpsgc-pwgsc.gc.ca |

Subsurface Transport and Soil Interaction of this compound

The behavior of this compound in the subsurface is a critical aspect of its environmental fate, particularly concerning the potential for groundwater contamination. Its movement through soil is dictated by its interaction with soil particles, its potential to percolate downwards, and its tendency to volatilize from the soil surface.

The sorption of this compound to soil particles is generally low, which contributes to its high mobility in the subsurface. cdc.gov This is quantified by the soil organic carbon-water partition coefficient (Koc), which is a measure of a chemical's tendency to bind to organic matter in soil. For this compound, the log Koc is in the range of 1.5 to 1.8, indicating a moderate adsorption to organic matter. tpsgc-pwgsc.gc.canj.gov

The organic content of the soil plays a significant role in the sorption of this compound. nih.gov In soils with low organic content, sorption is minimal, and the compound is not expected to bind significantly to soil particulates. cdc.govnih.gov Conversely, in soils with a higher organic matter content, the sorption of this compound is more pronounced. Research on the similar compound 1,2-dichloroethane (B1671644) has shown that the presence of organic matter, such as fulvic and humic acids, on the surface of soil particles can increase the adsorption of the chemical. researchgate.netrsc.org However, when organic matter is dissolved in the soil water, it can decrease the adsorption of the compound to soil solids, thereby increasing its mobility. researchgate.netrsc.org

Due to its limited sorption to soil, this compound has a high potential to percolate through the soil profile and reach groundwater. cdc.gov When released on land, a portion of the compound will volatilize, but the remainder can be transported downward with infiltrating rainwater. tpsgc-pwgsc.gc.ca Its moderate water solubility facilitates this movement through the soil matrix.

Once it reaches the saturated zone, this compound will dissolve in the groundwater and can be transported over significant distances, leading to the formation of contaminant plumes. tpsgc-pwgsc.gc.ca The compound's persistence in the subsurface is enhanced by the slow rate of biodegradation under certain conditions. cdc.gov The detection of this compound in groundwater at various contaminated sites confirms its potential to contaminate this vital environmental resource. cdc.govusgs.gov

Volatilization is a major pathway for the removal of this compound from soil surfaces. tpsgc-pwgsc.gc.cacdc.gov When spilled on land, the compound will partially evaporate into the atmosphere. tpsgc-pwgsc.gc.ca The rate of volatilization is influenced by factors such as soil type, moisture content, temperature, and air movement.

Studies have shown that the disappearance of volatile organic compounds, including this compound, from soils is primarily due to volatilization, with reported first-order disappearance half-lives ranging from a few hours to several hundred hours. cdc.gov This process is a key mechanism that reduces the amount of this compound available for leaching into groundwater but contributes to its presence in the atmosphere. cdc.gov

Sources and Environmental Distribution of this compound

The primary sources of this compound in the environment are industrial emissions and waste disposal. cdc.govresearchgate.net It is used as an intermediate in the chemical industry, notably in the production of 1,1,1-trichloroethane (B11378) and vinyl chloride. tpsgc-pwgsc.gc.cawikipedia.org It also finds application as a solvent for plastics, oils, and fats, and is used as a cleaning and degreasing agent. tpsgc-pwgsc.gc.cawikipedia.orgnih.gov

Releases can occur during the production, storage, transport, and use of these chemicals. cdc.govresearchgate.net Industrial emissions are predominantly to the atmosphere. cdc.gov According to the Toxics Release Inventory (TRI), a significant portion of the total environmental releases of this compound is to the air from manufacturing and processing facilities. cdc.gov

Waste disposal is another significant contributor to its environmental presence. This compound can be found in waste streams from its manufacturing and use. epa.gov It has been detected in landfill leachates, and its disposal in landfills can lead to the contamination of soil and groundwater. cdc.gov Furthermore, this compound can be formed in the environment as a breakdown product of other chlorinated compounds, such as 1,1,1-trichloroethane, which can also be present in industrial waste. tpsgc-pwgsc.gc.cacdc.gov

| Activity/Use | Description |

|---|---|

| Chemical Intermediate | Used in the synthesis of other chemicals like 1,1,1-trichloroethane and vinyl chloride. tpsgc-pwgsc.gc.cawikipedia.org |

| Solvent | Employed as a solvent for plastics, oils, and fats. tpsgc-pwgsc.gc.cawikipedia.orgnih.gov |

| Cleaning/Degreasing Agent | Utilized for cleaning and degreasing purposes in industrial settings. tpsgc-pwgsc.gc.canih.gov |

| Byproduct | Can be an unintended byproduct in various chlorination processes. nih.govcdc.gov |

Formation as a Biodegradation Product of 1,1,1-Trichloroethane

This compound is a recognized intermediate product in the anaerobic biodegradation of 1,1,1-trichloroethane (1,1,1-TCA). cdc.govfrontiersin.org Under anaerobic conditions, such as those found in contaminated groundwater, landfills, and municipal digester sludge, microorganisms can facilitate the reductive dechlorination of 1,1,1-TCA. frontiersin.orgnih.gov This process involves the removal of a chlorine atom and its replacement with a hydrogen atom, transforming 1,1,1-TCA into this compound. frontiersin.orgnih.gov

Research has demonstrated that this transformation is a key pathway in the natural attenuation of 1,1,1-TCA in the environment. frontiersin.orgclu-in.org Studies using municipal digester sludge have shown the biological transformation of 1,1,1-TCA to this compound and subsequently to chloroethane (B1197429) and then ethane (B1197151) through reductive dechlorination. nih.gov The presence of this compound in groundwater at sites where it was not directly disposed of is often evidence of the anaerobic degradation of other chlorinated compounds, particularly 1,1,1-trichloroethane. cdc.gov

While biotic dechlorination is a primary pathway, 1,1,1-TCA can also undergo abiotic degradation to form 1,1-dichloroethene and acetic acid. clu-in.orgepa.gov However, the formation of this compound is specifically linked to biological reductive dechlorination processes. clu-in.org Laboratory studies have identified specific microorganisms, such as certain Dehalobacter species, that can carry out the respiratory dechlorination of 1,1,1-TCA to this compound. researchgate.netfao.org

Occurrence in Ambient Air, Surface Water, Groundwater, and Drinking Water

This compound has been detected in various environmental compartments, often at low levels, as a result of industrial releases and its formation from the biodegradation of other contaminants. cdc.govnih.gov

Ambient Air: this compound can be released into the atmosphere from industrial activities where it is produced or used. nih.gov It has been detected in urban air at concentrations ranging from 0.4 to 6.1 µg/m³. who.int A median concentration of 0.22 µg/m³ was reported for a combination of urban, rural, and industrial sites across the United States. who.int Near industrial sources, concentrations have been measured between 0.23 and 0.56 µg/m³, and a significantly higher concentration of 22.5 µg/m³ was reported near a hazardous waste site. who.int The compound is slow to break down in the air, giving it the potential for long-range transport. nih.gov

Surface Water and Groundwater: The compound has been found in both surface water and groundwater supplies, typically at levels below 10 µg/L. who.int However, much higher concentrations, up to 400 µg/L, have been reported in some instances. who.int Its presence in groundwater is a particular concern as it can persist for long periods. who.int The detection of this compound in groundwater is often linked to contamination from industrial solvents and the biodegradation of 1,1,1-trichloroethane. cdc.gov

Drinking Water: Due to its presence in ground and surface water, this compound has been detected in drinking water. nih.gov In a survey of 945 public water supplies in the United States, it was found in 4.3% of the samples at levels up to 4.2 µg/L. who.int It has also been detected in private wells used for drinking water. who.int The World Health Organization has noted its presence in drinking water at concentrations of up to 10 µg/L. who.int

| Environmental Medium | Concentration Range | Notes |

| Ambient Air | 0.4 - 6.1 µg/m³ (Urban) | Median of 0.22 µg/m³ across various site types. Up to 22.5 µg/m³ near hazardous waste sites. who.int |

| Surface Water | Generally < 10 µg/L | Concentrations up to 400 µg/L have been reported. who.int |

| Groundwater | Generally < 10 µg/L | Can persist for long periods. who.intwho.int |

| Drinking Water | Up to 10 µg/L | Detected in both public and private water supplies. who.intwho.int |

Detection in Gaseous Emissions of Cigarette Smoke

This compound has been identified as a constituent in the gaseous emissions of cigarette smoke. cdc.gov This indicates that smoking can be a source of exposure to this compound for both smokers and those exposed to secondhand smoke. nih.govcdc.gov A chamber study that examined the emissions from six different commercial cigarette brands found that the amount of this compound emitted during smoking ranged from 51 to 110 µg per cigarette. cdc.gov The average concentration of this compound during the smoking period in the chamber ranged from 12 to 26 µg/m³, and during the post-smoking period, the average concentration ranged from 7.9 to 17 µg/m³. cdc.gov

| Cigarette Emission Parameter | Measured Value |

| Emission per Cigarette | 51 - 110 µg |

| Average Concentration (During Smoking) | 12 - 26 µg/m³ |

| Average Concentration (Post-Smoking) | 7.9 - 17 µg/m³ |

Bioremediation and Biodegradation of 1,1 Dichloroethane

Microbial Degradation Mechanisms of 1,1-Dichloroethane (B41102)

The microbial transformation of this compound is highly dependent on the environmental conditions, particularly the presence or absence of oxygen. While some aerobic degradation is possible, anaerobic processes are generally more significant for this compound.

The effectiveness of aerobic biodegradation for this compound is a subject of varied findings in scientific literature. k-state.edu Some studies have indicated that this compound is resistant to aerobic biodegradation by bacteria isolated from shallow aquifers, with insignificant loss observed over several weeks. cdc.gov Similarly, other reports suggest that biodegradation is not a significant fate process for this compound in aquatic systems. who.int The loss of this compound from subsurface soil via biodegradation is also considered to be insignificant. cdc.gov

In contrast, some laboratory studies have shown potential for aerobic degradation. One study reported that unadapted microorganisms from municipal wastewater could degrade about 50% of this compound over seven days, a figure that increased to 78% with adapted organisms. cdc.gov Another study using a static-screening-flask test with a municipal wastewater sewage inoculum observed 29–50% degradation over seven days. epa.gov Furthermore, partial dechlorination of approximately 37% of the initial solvent was observed by an aerobic butane-grown mixed culture. ethz.ch The methanotroph Methylosinus trichosporium OB3b, when expressing soluble methane (B114726) monooxygenase, was found to completely dechlorinate this compound, although the specific degradation intermediates were not identified. ethz.chenvipath.org These conflicting reports highlight the limitations and context-dependent nature of aerobic biodegradation for this compound.

Table 1: Aerobic Biodegradation Studies of this compound

| Microbial Culture/System | Findings | Reference |

| Bacteria from shallow aquifer | Resistant to biodegradation over 8–16 weeks. | cdc.gov |

| Municipal wastewater inoculum (unadapted) | ~50% degradation in 7 days. | cdc.gov |

| Municipal wastewater inoculum (adapted) | 78% degradation in 7 days. | cdc.gov |

| Aerobic butane-grown mixed culture | Partial dechlorination (~37% of initial solvent). | ethz.ch |

| Methylosinus trichosporium OB3b | Complete dechlorination observed. | ethz.chenvipath.org |

Under anaerobic conditions, the primary degradation mechanism for chlorinated ethanes is reductive dechlorination, also known as hydrogenolysis. enviro.wiki This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. nih.gov For this compound, this pathway is often a step in the degradation of the more highly chlorinated 1,1,1-trichloroethane (B11378) (1,1,1-TCA). cdc.gov

Several anaerobic microorganisms, including methanogenic consortia and sulfate (B86663) reducers, can reductively dechlorinate 1,1,1-TCA to this compound. ethz.chenvipath.orgnih.gov The pathway then proceeds with the reduction of this compound to chloroethane (B1197429) (CA). enviro.wikicdc.govnih.govfrtr.gov While further reduction of chloroethane to the non-toxic end product ethane (B1197151) is possible, the reaction is typically much slower, and chloroethane is often considered the terminal product of the sequence. envipath.orgenviro.wikifrtr.gov This stepwise reduction is a critical pathway for the natural attenuation of this compound in anoxic environments like groundwater and sediments. cdc.gov

The process of anaerobic reductive dechlorination is catalyzed by specific enzymes known as reductive dehalogenases (RDases). ontosight.airesearchgate.net These enzymes are crucial for organohalide-respiring bacteria, which use chlorinated compounds as terminal electron acceptors in their metabolism. asm.org RDases facilitate the cleavage of carbon-halogen bonds, a key step in detoxification. ontosight.aiasm.org

Research has identified specific RDases with high selectivity for certain chloroethanes. For instance, two highly similar enzymes, DcrA and CfrA, exhibit opposite substrate preferences. researchgate.netasm.org DcrA is an enzyme that specifically dechlorinates this compound, whereas CfrA acts on 1,1,1-trichloroethane and chloroform (B151607) but not on this compound. researchgate.netasm.org This specialization demonstrates a cooperative function where one enzyme (CfrA) degrades a parent compound to an intermediate (1,1-DCA), which is then degraded by another specialized enzyme (DcrA). asm.org The activity of these enzymes can be inhibited by the presence of co-contaminants, such as chlorinated ethenes, which can directly affect the enzyme's function. researchgate.net

During the anaerobic biodegradation of this compound, the primary metabolite formed is chloroethane. epa.govcdc.govnih.gov This transformation occurs through reductive dechlorination, where a chlorine atom from the this compound molecule is replaced with a hydrogen atom. enviro.wikifrtr.gov Numerous studies involving anaerobic mixed cultures, methanogenic consortia, and specific bacterial strains like Dehalobacter have documented the conversion of this compound to chloroethane. ethz.chenvipath.orgnih.gov

In anaerobic sludge, the reductive dichlorination of this compound has been shown to yield chloroethane as the main degradation product. epa.gov The complete dehalogenation of chloroethane to ethane can also occur, but this step is significantly slower. envipath.orgfrtr.gov As a result, chloroethane often accumulates as an intermediate or is considered the final product in many degradation studies. enviro.wiki

Bioremediation Strategies for this compound Contamination

To clean up sites contaminated with this compound, engineered approaches are often necessary to accelerate the natural degradation processes. In situ bioremediation, which treats contaminants in place, is a widely used and cost-effective technology. epa.gov

Two primary in situ bioremediation strategies are biostimulation and bioaugmentation. epa.govmdpi.com

Biostimulation involves the addition of nutrients or an electron donor (such as lactate (B86563), acetate, or vegetable oil) to the subsurface to stimulate the growth and activity of indigenous microorganisms capable of degrading the contaminant. frtr.govnih.gov For the anaerobic reductive dechlorination of this compound, adding a carbon source creates anoxic conditions by depleting oxygen and other electron acceptors, which in turn promotes the activity of dehalogenating bacteria. frtr.gov

Bioaugmentation is the introduction of specific, pre-grown microbial cultures to a contaminated site. epa.gov This strategy is employed when the native microbial population lacks the necessary dehalogenating capabilities or is present in insufficient numbers to achieve cleanup goals. frtr.gov For chlorinated ethanes, this may involve adding cultures known to contain potent dechlorinating bacteria, such as strains of Dehalobacter. nih.gov Often, biostimulation and bioaugmentation are used together to ensure the introduced microbes have the necessary environmental conditions and substrates to thrive and effectively degrade contaminants like this compound. mdpi.com

Impact of Co-contaminants on this compound Biodegradation

The biodegradation of this compound (1,1-DCA) in contaminated sites is rarely an isolated process. It is often influenced by the presence of other chemicals, known as co-contaminants, which can significantly affect the rate and extent of its degradation. Common co-contaminants at sites polluted with chlorinated ethanes include chlorinated ethenes such as trichloroethene (TCE), cis-dichloroethene (cDCE), and vinyl chloride (VC).

Research has shown that these chlorinated ethenes can act as inhibitors of the reductive dechlorination of 1,1,1-trichloroethane (1,1,1-TCA), the parent compound of 1,1-DCA. nih.gov This inhibition can have a direct impact on the enzymes responsible for the degradation process. For instance, in cell-free extract assays using a Dehalobacter-containing culture, chlorinated ethenes were found to be significant inhibitors of 1,1,1-TCA dechlorination, suggesting a direct effect on the reductive dehalogenase enzymes. nih.gov While this inhibition was less pronounced in whole-cell suspension assays, it was still present. nih.gov

Interestingly, the inhibitory effects of co-contaminants can be specific to certain steps in the degradation pathway. For example, while chlorinated ethenes did not inhibit the dechlorination of 1,1-DCA in cell-free extracts, cDCE and particularly VC were found to be inhibitors in whole-cell assays. nih.gov This suggests that their inhibitory action is directed at the Dehalobacter organism itself, rather than the specific dehalogenase enzyme that acts on 1,1-DCA. nih.gov Furthermore, the presence of TCE has been observed to significantly slow down the biodegradation of 1,1,1-TCA and can even prevent the subsequent biodegradation of its daughter product, 1,1-DCA. researchgate.net

The co-occurrence of 1,1,1-TCA at sites contaminated with chloroethenes has implications for the effectiveness of enhanced reductive dechlorination (ERD) strategies. researchgate.net The presence of 1,1,1-TCA can inhibit the dechlorination of VC by Dehalococcoides species, while conversely, TCE, cDCE, and VC can inhibit the dechlorination of 1,1,1-TCA and 1,1-DCA by certain Dehalobacter cultures. researchgate.net These complex interactions highlight the importance of understanding the specific mix of contaminants at a site to predict and manage bioremediation outcomes. The potential for co-bioaugmentation with mixed cultures of Dehalobacter and Dehalococcoides has been explored as a strategy to overcome these inhibitory effects and accelerate the cleanup of sites with mixed chloroethane and chloroethene contamination. researchgate.netnih.gov

Interactive Table: Impact of Chlorinated Ethene Co-contaminants on 1,1,1-TCA and 1,1-DCA Dechlorination by a Dehalobacter-containing Culture

| Co-contaminant | Impact on 1,1,1-TCA Dechlorination (Cell-free extract) | Impact on 1,1,1-TCA Dechlorination (Whole cell) | Impact on 1,1-DCA Dechlorination (Cell-free extract) | Impact on 1,1-DCA Dechlorination (Whole cell) |

| Trichloroethene (TCE) | Significant inhibition | Less pronounced inhibition | No inhibition | Inhibition (effect on Dehalobacter) |

| cis-Dichloroethene (cDCE) | Significant inhibition | Less pronounced inhibition | No inhibition | Inhibition (effect on Dehalobacter) |

| Vinyl Chloride (VC) | Significant inhibition | Less pronounced inhibition | No inhibition | Significant inhibition (effect on Dehalobacter) |

Data sourced from Grostern et al. (2009). nih.gov

Optimization of Environmental Conditions for Enhanced Degradation

The efficiency of this compound biodegradation is highly dependent on the prevailing environmental conditions within the contaminated subsurface. Optimizing these conditions is a key strategy in enhanced bioremediation to stimulate the activity of degrading microorganisms.

A critical factor for the reductive dechlorination of chlorinated ethanes is the establishment of anaerobic conditions. clu-in.org In the absence of oxygen, microorganisms can utilize chlorinated compounds as electron acceptors for their respiration. clu-in.org To achieve and maintain these reducing conditions, the addition of organic substrates, which act as electron donors, is a common practice in enhanced reductive dechlorination. clu-in.org

The pH of the groundwater is another crucial parameter. The metabolic processes involved in anaerobic biodegradation, such as the fermentation of electron donors and reductive dechlorination itself, can lead to the production of acids, which in turn lowers the pH. clu-in.org A pH value below 5 or 4 can inhibit the growth and activity of key microbial populations, including some dechlorinating microbes. clu-in.org The optimal pH range for bioremediation is generally considered to be between 6 and 8. clu-in.org Therefore, the addition of pH buffering agents may be necessary to maintain conditions favorable for microbial activity. clu-in.org

In addition to creating a suitable redox environment and pH, the availability of essential nutrients is vital for microbial growth and metabolism. Nutrients such as nitrogen and phosphorus may need to be added to the subsurface to support the microbial populations responsible for the degradation of 1,1-DCA. clu-in.org Yeast extract is another amendment that can be used to provide necessary growth factors. clu-in.org The careful management of these environmental parameters is essential for creating an environment where the biodegradation of this compound can proceed at an optimal rate.

Application of Biomarkers for Assessing Bioremediation Potential

The assessment of bioremediation potential and the monitoring of its progress in situ can be significantly enhanced through the use of molecular biomarkers. These biomarkers provide specific and sensitive indicators of the presence, abundance, and activity of microorganisms capable of degrading contaminants like this compound.

For the reductive dechlorination of chlorinated ethanes, genes encoding for key enzymes and the 16S rRNA gene of specific dechlorinating bacteria serve as valuable biomarkers. researchgate.netnih.gov The 16S rRNA gene of Dehalobacter species has been effectively used as a biomarker to assess the potential for enhanced reductive dechlorination at sites contaminated with 1,1,1-TCA and to quantify the growth of these bacteria during bioremediation efforts. researchgate.net

More specifically, functional genes that code for reductive dehalogenases, the enzymes that catalyze the dechlorination steps, are powerful biomarkers. For instance, the genes cfrA and dcrA have been identified to encode the reductive dehalogenases responsible for the conversion of 1,1,1-TCA to 1,1-DCA and 1,1-DCA to chloroethane (CA), respectively. researchgate.net Quantitative PCR (qPCR) targeting these genes can be used to track the abundance of the specific Dehalobacter populations carrying out each of these distinct dechlorination steps. researchgate.net The abundance of these gene biomarkers has been shown to correlate well with the observed dechlorination activity in both laboratory microcosms and at field sites. researchgate.net

The application of these molecular tools allows for a more detailed understanding of the biotic component of 1,1,1-TCA and 1,1-DCA transformation at complex contaminated sites. researchgate.net By identifying and quantifying the key microorganisms and their functional genes, it is possible to evaluate the feasibility of bioremediation, monitor the effectiveness of implemented strategies, and make informed decisions for site management. nih.gov